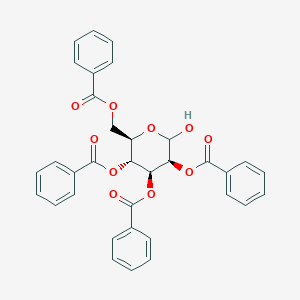

(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate

Description

Properties

IUPAC Name |

(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing benzoylation efficiency include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Benzoyl chloride equiv. | 8–10 equiv. | Maximizes esterification |

| Temperature | 80–100°C (reflux) | Accelerates reaction |

| Base | Pyridine with DMAP catalyst | Enhances nucleophilicity |

| Duration | 48–72 hours | Ensures complete conversion |

Prolonged heating (>72 hours) risks side reactions, such as anomeric hydroxyl migration or decomposition, necessitating careful monitoring via TLC or HPLC.

Alternative Synthetic Routes

Stepwise Protection Strategies

In cases where regioselective benzoylation is challenging, a stepwise approach using temporary protecting groups has been reported. For example, the 1-OH group of D-mannose can be temporarily acetylated to prevent benzoylation at the anomeric position. Subsequent benzoylation of the remaining hydroxyl groups (2, 3, 4, 6) followed by deacetylation yields the target compound. This method, while more laborious, improves regiocontrol and reduces byproduct formation.

Catalytic Cleavage of Polysaccharide Derivatives

A patent describing the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose via catalytic cleavage of octa-O-benzylsaccharose with HCl offers insights into scalable methodologies. Although this approach uses benzyl rather than benzoyl groups, the principle of using sucrose derivatives as starting materials could be adapted for benzoylation. For instance, octa-O-benzoylsaccharose might undergo acid-catalyzed cleavage to yield benzoylated monosaccharides, though this hypothesis requires experimental validation.

Purification and Characterization

Crude reaction mixtures are typically purified via silica gel chromatography using gradients of ethyl acetate in hexane (20–50% v/v). The benzoylated product elutes later due to its increased hydrophobicity, with final yields ranging from 60–85% depending on the method. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic benzoyl carbonyl signals at δ 165–170 ppm in the ¹³C spectrum and aromatic protons at δ 7.3–8.1 ppm in the ¹H spectrum. High-resolution mass spectrometry (HRMS) further validates molecular weight integrity.

Challenges and Limitations

-

Anomeric Control : The lability of the anomeric benzoyl group under basic or nucleophilic conditions complicates storage and handling. Stabilization via conversion to trichloroacetimidate derivatives is often employed for downstream applications.

-

Solubility Issues : The hydrophobic nature of per-O-benzoylated sugars necessitates the use of polar aprotic solvents (e.g., DCM, DMF) for reactions, limiting compatibility with aqueous systems.

Industrial-Scale Production

Scaling benzoylation reactions requires addressing exothermicity and reagent costs. Continuous flow reactors have been proposed to improve heat dissipation and reduce reaction times, though no published data specific to 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose exists . Environmental concerns associated with pyridine waste have spurred interest in alternative bases, such as polymer-supported amines, though these remain experimental for carbohydrate chemistry.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups back to hydroxyl groups.

Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyl groups under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields D-mannopyranose.

Substitution: Results in various substituted mannopyranose derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Role as a Building Block

- 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose serves as a versatile intermediate in the synthesis of complex carbohydrates and glycosides. It facilitates the production of various oligosaccharides and glycosylated compounds essential for pharmaceutical and biochemical research .

Case Study: Synthesis of Glycosides

- A study demonstrated the successful use of this compound in synthesizing branched mannotriosides through glycosylation reactions. The compound was utilized as a donor in these reactions, yielding high total yields (up to 50.4%) of the desired products .

Pharmaceutical Development

Drug Delivery Systems

- This compound is instrumental in designing drug delivery systems that target specific cells or tissues. By modifying glycosylation patterns, it can enhance the bioavailability and efficacy of therapeutic agents .

Case Study: Targeted Drug Development

- Research has shown that using 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in drug formulation leads to improved targeting of biological pathways. Its derivatives are being explored for their potential to create more effective drug candidates .

Biotechnology

Glycoprotein Production

- In biotechnology, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is crucial for preparing glycoproteins. These glycoproteins are vital for therapeutic applications as they enhance stability and functionality .

Diagnostic Tools and Biosensors

- This compound aids in developing diagnostic tools and biosensors that detect biomolecules effectively. Its role in carbohydrate chemistry allows researchers to create sensitive detection systems for various applications .

Food Industry

Flavoring Agents and Preservatives

- The compound can be utilized as a flavoring agent or preservative in food products. Its derivatives contribute to improved shelf life and taste without synthetic additives .

Material Science

Specialized Polymers and Coatings

- In material science, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose finds applications in creating specialized polymers and coatings that exhibit enhanced properties such as durability and environmental resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Building block for carbohydrates and glycosides | Facilitates complex synthesis |

| Pharmaceutical Development | Enhances drug targeting and efficacy | Improves bioavailability |

| Biotechnology | Glycoprotein preparation | Increases stability and functionality |

| Food Industry | Flavoring agents and preservatives | Natural alternatives to synthetic additives |

| Material Science | Specialized polymers and coatings | Enhanced durability and resistance |

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose involves its ability to undergo various chemical transformations. The benzoyl groups provide stability and protect the mannopyranose ring during reactions. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-mannopyranose

- Structural Difference : Benzyl ethers (O-benzyl) replace benzoyl esters (O-benzoyl).

- Reactivity: Benzyl groups are stable under acidic and basic conditions but require hydrogenolysis (H2/Pd) for removal, making them suitable for long-term protection .

- Applications : Used in glycosylation reactions where orthogonal protection is needed. For example, it serves as a precursor for selective deprotection in oligosaccharide synthesis .

- Synthesis: Prepared from methyl α-D-mannopyranoside via benzylation, yielding a compound with a molecular formula of C34H36O6 and a ChemSpider ID of 9299531 .

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

- Structural Difference : Acetyl esters (O-acetyl) replace benzoyl groups.

- Reactivity : Acetyl groups are labile under mild basic conditions (e.g., NaOMe/MeOH), enabling easier deprotection compared to benzoyl .

- Applications : Commonly employed in enzymatic glycosylations or when temporary protection is required. For instance, 1,3,4,6-tetra-O-acetyl-2-azido derivatives are intermediates in azidosugar synthesis .

- Safety : Classified for industrial use only, with a molecular formula of C14H20O10 and a CAS number of 151908-65-5 .

1,2,3,6-Tetra-O-benzoyl-4-O-(β-D-galactopyranosyl)-α-D-mannopyranose

- Structural Difference: A disaccharide derivative where a β-D-galactopyranosyl unit is linked to the 4-position of the benzoylated mannose .

- Reactivity: Demonstrates the utility of benzoyl-protected mannose in forming branched oligosaccharides. The benzoyl groups stabilize the glycosyl acceptor during coupling reactions.

- Molecular Properties: Molecular formula C61H50O18, monoisotopic mass 1070.2997 Da .

Glycosylation Efficiency

- 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose: Used in orthoester formation with TMSOTf as a promoter, achieving 88% yield in glycosyl donor synthesis .

- 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Reacts with n-hexanol to form n-hexyl glycosides in 70% yield under mild conditions .

Protection Group Stability

| Protecting Group | Stability (Acid/Base) | Deprotection Method |

|---|---|---|

| Benzoyl | Stable in acid | NaOH/MeOH or NH3/MeOH |

| Benzyl | Stable in acid/base | H2/Pd |

| Acetyl | Labile in base | NaOMe/MeOH |

Physicochemical Properties Comparison

Biological Activity

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (TEOB) is a derivative of D-mannopyranose characterized by the presence of four benzoyl protecting groups. This compound has gained attention in biochemical research due to its role in various biological activities, particularly as a substrate for glycosyltransferases and its involvement in carbohydrate-protein interactions. Understanding its biological activity is crucial for its applications in synthetic carbohydrate chemistry and potential therapeutic uses.

- Molecular Formula : C₃₄H₂₈O₁₀

- Molecular Weight : Approximately 596.59 g/mol

- Appearance : White to almost white solid

- Solubility : Slightly soluble in chloroform

The presence of benzoyl groups enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in synthetic applications.

Enzymatic Interactions

TEOB serves as a substrate for various enzymes involved in carbohydrate metabolism. Its interactions with glycosyltransferases are particularly significant, as these enzymes catalyze the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds essential for the synthesis of glycoproteins and glycolipids. The compound's structure allows it to participate in glycosylation reactions, which are critical for cell signaling and immune responses.

Carbohydrate-Protein Interactions

TEOB has been utilized to study carbohydrate-protein interactions, which are vital for numerous biological processes such as cell adhesion and immune recognition. Research indicates that TEOB can influence cellular signaling pathways by modulating these interactions. Its affinity for lectins has been explored to understand binding specificity and affinities, further highlighting its role in biological systems.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to TEOB:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3,4-Tri-O-benzoyl-D-mannopyranose | Three benzoyl groups | Less sterically hindered than tetra-O-benzoyl form |

| 2-O-benzoyl-D-mannopyranose | Only one benzoyl group | Simpler structure; more reactive due to fewer protections |

| 2,3-Di-O-benzoyl-D-mannopyranose | Two benzoyl groups | Intermediate reactivity; useful for selective reactions |

| 2,3,4-Tri-O-acetyl-D-mannopyranose | Acetyl instead of benzoyl groups | Different reactivity profile; commonly used in acetylation studies |

The unique aspect of TEOB lies in its stability and versatility due to the presence of four benzoyl groups, allowing for selective reactions while maintaining structural integrity during synthetic processes.

Glycosylation Studies

Recent studies have shown that TEOB can effectively serve as a donor substrate in glycosylation reactions. For instance, researchers have demonstrated that TEOB can facilitate the synthesis of complex glycosides, which are important for pharmaceutical applications. The ability to modify TEOB further enhances its utility in synthesizing various carbohydrate derivatives.

Therapeutic Applications

TEOB derivatives have been investigated for their potential therapeutic applications. Due to their ability to modulate biological pathways involved in immune responses and cell signaling, these compounds may offer new avenues for drug development targeting diseases linked to glycosylation defects.

Q & A

Q. What are the key synthetic routes for preparing 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, and what reagents are critical for benzoylation?

The synthesis typically begins with methyl α-D-mannopyranoside as the starting material. Benzoylation is achieved using benzoyl chloride in pyridine, with N,N-dimethylaminopyridine (DMAP) as a catalyst to ensure full protection of hydroxyl groups . Alternatively, peracetylated mannose derivatives can undergo selective deprotection (e.g., hydrazine for C1 acetate removal) followed by benzoylation . Critical factors include anhydrous conditions and stoichiometric control to avoid over-benzoylation.

Q. How do the structural features of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose influence its reactivity in glycosylation?

The benzoyl groups at C2, C3, C4, and C6 act as electron-withdrawing protecting groups, stabilizing the intermediate oxocarbenium ion during glycosylation. This enhances the compound's utility as a glycosyl donor by directing reactivity toward nucleophilic attack at the anomeric center . The steric bulk of benzoyl groups also influences regioselectivity in oligosaccharide assembly.

Q. What are common protecting group strategies for D-mannose derivatives, and how are benzoyl groups selectively removed?

Benzoyl groups are typically removed via Zemplén deprotection (NaOMe/MeOH), which cleaves ester linkages while preserving acid-sensitive groups like benzyl ethers . For selective removal, alternative methods include enzymatic hydrolysis or mild alkaline conditions (e.g., NH3/MeOH) to target specific positions without disrupting adjacent functionalities .

Advanced Research Questions

Q. How can glycosylation yields be optimized when using 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose as a donor?

Yields depend on the activator system and solvent. N-Iodosuccinimide (NIS) with AgOTf in dichloromethane (DCM) under argon efficiently generates the reactive glycosyl intermediate . Molecular sieves (4 Å) are critical for scavenging water, preventing hydrolysis. For α-selectivity, low temperatures (−30°C) and non-polar solvents (toluene) are recommended .

Q. What challenges arise in achieving regioselective functionalization of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, and how are they addressed?

Regioselectivity is hindered by steric hindrance from benzoyl groups. Directed benzylation using temporary protecting groups (e.g., tert-butyldimethylsilyl at C6) can prioritize reactivity at less hindered positions . Computational modeling (DFT) aids in predicting steric and electronic effects to guide synthetic design .

Q. What analytical techniques are most effective for characterizing 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose and its derivatives?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify anomeric configuration (δ ~5.8–6.2 ppm for α-manno H1) and benzoyl carbonyl signals (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na]<sup>+</sup> at m/z 1497.5589) .

- X-ray crystallography : Resolves stereochemistry and packing interactions, as demonstrated for 4-nitrophenyl thioglycoside derivatives .

Q. How can researchers troubleshoot side products during benzoylation reactions?

Common side products include partially benzoylated derivatives or over-benzoylation at unintended positions. TLC monitoring (petroleum ether/EtOAc gradients) and LC-MS analysis are essential for early detection . Kinetic control (slow reagent addition at 0°C) and sequential protection strategies (e.g., acetyl → benzoyl exchange) minimize side reactions .

Q. What role does isotopic labeling (e.g., <sup>13</sup>C) play in studying 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose derivatives?

<sup>13</sup>C labeling at C6 enables tracking of glycosidic bond formation via <sup>13</sup>C NMR, providing mechanistic insights into glycosylation steps . Isotopic enrichment also enhances sensitivity in metabolic tracing studies of mannose-containing glycoconjugates.

Q. What mechanistic insights explain the stereochemical outcomes of glycosylation reactions with this compound?

The reaction proceeds through a dissociative (SN1-like) mechanism, where the benzoyl-stabilized oxocarbenium ion adopts a half-chair conformation. Stereoselectivity is dictated by the anomeric effect (α-preference) and solvent polarity, with polar aprotic solvents favoring β-products via ion pairing .

Q. How do synthetic routes for 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose compare to those for its galactose or glucose analogs?

D-Mannose derivatives require stricter temperature control due to their propensity for epimerization. Unlike gluco/galacto analogs, mannopyranose intermediates often necessitate orthogonal protection (e.g., benzylidene acetals) to prevent C2/C3 acyl migration . Comparative studies highlight the role of axial C2 hydroxyl in directing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.